molecular formula C14H18O6 B1253770 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid CAS No. 115109-59-6

5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid

Cat. No.: B1253770
CAS No.: 115109-59-6
M. Wt: 282.29 g/mol
InChI Key: CIIDLPOIPLDETM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group may participate in **nucleophilic addition

Properties

IUPAC Name

5-(4-formyl-3,5-dimethoxyphenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDLPOIPLDETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551697
Record name 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115109-59-6
Record name 5-(4-Formyl-3,5-dimethoxyphenoxy)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-(4-formyl-3,5-dimethoxyphenoxy)valerate (37 g, 119 mmol) in methanol (200 mL) was added 4 N sodium hydroxide (200 mL) and the mixture was stirred for 2 h. The methanol was removed in vacuo, water (100 mL) was added and the mixture was washed with ethyl acetate (100 mL) and dichloromethane (2×100 mL). The aqueous layer was acidified with 12 N hydrochloric acid until pH˜3 and extracted with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (2×50 mL), dried (magnesium sulfate) and concentrated in vacuo. The obtained product was recrystallized from ethanol to give 26 g of 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid.
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